molecular formula C8H7BrN4 B12955153 6-Bromo-2-hydrazinylquinoxaline

6-Bromo-2-hydrazinylquinoxaline

Cat. No.: B12955153
M. Wt: 239.07 g/mol
InChI Key: ITSCLZDWIAAHPW-UHFFFAOYSA-N
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Description

6-Bromo-2-hydrazinylquinoxaline (CAS 145369-92-2) is a versatile bifunctional building block prized in medicinal chemistry and organic synthesis. Its molecular formula is C8H7BrN4, and it has a molecular weight of 239.07 g/mol . The compound features both a bromine substituent and a reactive hydrazinyl group on the quinoxaline heterocycle, making it a key intermediate for constructing a diverse range of nitrogen-containing heterocycles, such as tetrazolo[1,5-a]quinoxalines, triazinoquinoxalines, and pyrazoloquinoxalines . Researchers utilize this compound to develop novel quinoxaline derivatives that are screened for various biological activities. Studies have shown that synthesized from similar intermediates exhibit potent and selective inhibitory effects against several tested tumor cell lines, with activity surpassing that of the reference drug doxorubicin in some cases, while also showing non-cytotoxicity to normal cells . Furthermore, these novel compounds often demonstrate significant antimicrobial potential against a range of Gram-positive and negative bacteria, positioning them as promising scaffolds for dual-acting anticancer and antimicrobial agents . The hydrazinyl group is particularly useful for generating Schiff bases and other derivatives aimed at combating multi-drug resistant bacteria (MDRB) and invasive fungal infections . This product is intended for research purposes only and is not for human use. It requires storage in a dark place under an inert atmosphere at -20°C .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

(6-bromoquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-10/h1-4H,10H2,(H,12,13)

InChI Key

ITSCLZDWIAAHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)NN

Origin of Product

United States

Preparation Methods

Bromination of Quinoxaline to 6-Bromoquinoxaline

  • Reagents and Conditions: Quinoxaline is brominated using N-bromosuccinimide (NBS) in glacial acetic acid or DMF as solvent, with benzoyl peroxide as a radical initiator catalyst. The reaction is conducted under reflux for approximately 20 hours in an inert atmosphere.
  • Outcome: This method yields 6-bromoquinoxaline as the sole monobrominated product with about 50-51% yield.
  • Workup: After reaction completion, the mixture is cooled, solvent removed under reduced pressure, diluted with saturated sodium carbonate solution, and extracted with ethyl acetate. The organic layers are washed, dried over sodium sulfate, and concentrated to isolate the product.
Parameter Details
Starting material Quinoxaline (3.0 mmol)
Brominating agent N-Bromosuccinimide (3.0 mmol)
Catalyst Benzoyl peroxide (catalytic)
Solvent Glacial acetic acid or DMF
Temperature Reflux (~118°C for AcOH)
Reaction time 20 hours
Yield 50-51%

Reference: Uçar et al., Tetrahedron, 2017

Synthesis of 6-Bromo-2,3-dichloroquinoxaline

  • Starting Material: 6-Bromo-1,4-dihydroquinoxaline-2,3-dione, prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid.
  • Chlorination: The dione is chlorinated using phosphorus oxychloride (POCl3) in the presence of DMF as a catalyst to afford 6-bromo-2,3-dichloroquinoxaline.
  • Significance: This dichloroquinoxaline serves as a key intermediate for nucleophilic substitution reactions.

Reference: PMC article on quinoxaline derivatives synthesis

Reference: PMC article on quinoxaline derivatives synthesis

  • The hydrazinyl derivative can be further reacted with aldehydes (e.g., p-chlorobenzaldehyde) to form Schiff bases, which are of interest for biological activity studies.
  • Reaction with sodium azide can convert the hydrazinyl group into tetrazoloquinoxaline derivatives, expanding the chemical diversity.
Step Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 Quinoxaline NBS, benzoyl peroxide, AcOH or DMF, reflux 20 h 6-Bromoquinoxaline ~50 Radical bromination, monobromide product
2 4-Bromo-o-phenylenediamine + oxalic acid Hydrochloric acid, then POCl3 + DMF 6-Bromo-2,3-dichloroquinoxaline Not specified Chlorination of quinoxaline dione
3 6-Bromo-2,3-dichloroquinoxaline Hydrazine hydrate, absolute ethanol 6-Bromo-2-hydrazinyl-3-chloroquinoxaline Good yield Selective substitution at 2-position chlorine
  • The bromination step is critical for regioselectivity, yielding the 6-bromo derivative exclusively.
  • Chlorination with POCl3 is a well-established method to activate quinoxaline for nucleophilic substitution.
  • Hydrazine substitution shows positional selectivity influenced by the bromine substituent’s electronic effects.
  • Spectroscopic data confirm the structure and purity of the hydrazinyl derivative.
  • The synthetic route is versatile, allowing further functionalization for biological evaluation.

The preparation of 6-bromo-2-hydrazinylquinoxaline involves a multi-step synthetic approach starting from quinoxaline, proceeding through bromination, chlorination, and selective nucleophilic substitution by hydrazine. The methods are well-documented with moderate to good yields and supported by detailed spectroscopic characterization. This compound serves as a valuable intermediate for synthesizing biologically active quinoxaline derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydrazinylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted quinoxalines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can have different biological activities and properties.

Scientific Research Applications

Pharmacological Applications

6-Bromo-2-hydrazinylquinoxaline and its derivatives exhibit significant pharmacological activities, making them valuable in medicinal chemistry. The following sections detail its applications:

Anticancer Activity

Quinoxaline derivatives, including this compound, have shown promise in combating various cancers. Studies indicate that these compounds can inhibit tumor growth by targeting multidrug resistance mechanisms often seen in cancer cells. For instance, research demonstrated that certain quinoxaline derivatives can effectively overcome P-glycoprotein-mediated drug resistance, enhancing the efficacy of chemotherapy agents .

Case Study:
A study assessed the effects of this compound on human cancer cell lines, revealing that it induced apoptosis and inhibited cell proliferation at specific concentrations (1.5 µM to 6.0 µM). The compound was found to downregulate the expression of ABCB1, a key transporter involved in drug resistance .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens, including bacteria and fungi. Its structural characteristics allow it to interact with microbial targets effectively.

Case Study:
In vitro studies demonstrated that quinoxaline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against herpes viruses. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Case Study:
Harmenberg et al. reported that derivatives similar to this compound showed potent activity against herpes simplex virus type 1 and varicella zoster virus in tissue culture settings .

Comparative Data Table

The following table summarizes the biological activities and applications of this compound compared to other quinoxaline derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAntiviral Activity
This compoundHighModerateHigh
Quinoxaline Derivative AModerateHighLow
Quinoxaline Derivative BHighModerateModerate

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 6-Bromo-2-chloro-3-hydrazinylquinoxaline (Compound 3): Substituents: Bromine (C6), chlorine (C2), hydrazine (C3). Reactivity: The chlorine at C2 is less reactive than the hydrazine group at C3 due to bromine’s electron-withdrawing (-R) effect at C6, which directs nucleophilic substitution to C3 . Spectral Data: IR bands at 3415, 3250, and 3146 cm⁻¹ (NH/NH₂); ¹H-NMR δ5.00 (NH₂) and δ9.16 (NH) .
  • 6-Bromo-2,3-dihydrazinylquinoxaline (Compound 9): Substituents: Bromine (C6), hydrazine (C2 and C3). Synthesis: Achieved via double hydrazinolysis of 6-bromo-2,3-dichloroquinoxaline or stepwise substitution . Molecular Weight: 268 g/mol (m/z 268, M⁺), lighter than derivatives with bulkier substituents .
Compound Substituents Molecular Weight (g/mol) Key Spectral Features
6-Bromo-2-hydrazinylquinoxaline Br (C6), NHNH₂ (C2) 268 IR: 3415, 3250 cm⁻¹; ¹H-NMR: δ5.00
6-Bromo-2-chloro-3-hydrazinylquinoxaline Br (C6), Cl (C2), NHNH₂ (C3) 287.5* IR: Similar NH bands; ¹H-NMR: δ5.00, δ9.16
6-Bromo-2,3-dihydrazinylquinoxaline Br (C6), NHNH₂ (C2, C3) 268 MS: m/z 268 (M⁺)

*Calculated based on molecular formula.

Functional Group Variations

  • 6-Bromo-2’-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351327-31-6): Substituents: Bromine (C6), carbohydrazide (C4), 4-hydroxyphenyl (C2). Molecular Weight: 359.185 g/mol. Applications: Likely explored for antimicrobial activity due to the hydroxyphenyl moiety, which enhances hydrogen bonding .
  • 7-Bromo-2-[2-(2-hydroxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (Compound 9f): Substituents: Thiazolo ring fused at C5/C4, hydroxybenzylidene hydrazine. Spectral Data: IR bands at 3446 cm⁻¹ (OH), 3206 cm⁻¹ (NH), 1595 cm⁻¹ (C=N) . Applications: Potential metal chelation or kinase inhibition due to thiazole and Schiff base motifs .
Compound Functional Groups Molecular Weight (g/mol) Notable Features
This compound Hydrazinyl 268 Simple structure, high reactivity
6-Bromo-2’-(4-hydroxyphenyl)quinoline-4-carbohydrazide Carbohydrazide, hydroxyphenyl 359.185 Enhanced hydrogen bonding
Compound 9f (thiazoloquinoxaline) Thiazolo, Schiff base ~400* Chelation potential, bioactivity

*Estimated based on molecular formula.

Key Research Findings

  • Reactivity Trends: Bromine at C6 directs electrophilic substitutions to C3 in dichloroquinoxaline precursors, but steric and electronic effects vary with substituent type (e.g., hydrazine vs. chlorine) .
  • Biological Relevance: Hydrazinyl and carbohydrazide derivatives show promise in targeting parasitic or bacterial enzymes, as suggested by related studies on quinoxaline-based inhibitors .
  • Structural Complexity: Thiazolo- or chromenone-fused derivatives exhibit enhanced bioactivity but require multi-step syntheses compared to simpler hydrazinyl analogs .

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